molecular formula C7H6ClF3N2O B1405991 5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine CAS No. 1509124-74-6

5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine

Cat. No. B1405991
M. Wt: 226.58 g/mol
InChI Key: PHEGYVQNGWLZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine is a chemical compound with the molecular formula C8H7ClF3NO and a molecular weight of 225.6 g/mol . It belongs to the class of anilines and is used in proteomics research.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

The compound 5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine serves as a key intermediate in the synthesis of various chemical entities. For instance, it is crucial in the production of highly efficient herbicides such as trifloxysulfuron. The synthesis process often involves steps like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, highlighting its role in complex chemical syntheses (Zuo Hang-dong, 2010).

Energetic Material Development

This chemical is also instrumental in the development of energetic materials. By undergoing specific chemical reactions, derivatives of 5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine can be synthesized to produce new energetic compounds with significant potential applications in explosives and propellants. The thermal behaviors and detonation properties of these derivatives provide valuable insights into their stability and performance characteristics (Zhao Ku, 2015).

Crystal Structure and Schiff Base Formation

In addition, the compound has been used to synthesize new Schiff base compounds, which are then characterized by their crystal structure. Such studies are not only fundamental in understanding the chemical and physical properties of these compounds but also pave the way for potential applications in catalysis, materials science, and pharmaceuticals (Wang, Nong, Sht, Qi, 2008).

Role in Pharmaceutical and Agrochemical Intermediates

Moreover, the compound is identified as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly herbicides. The literature summarizes various synthetic methods for related compounds, underscoring their widespread utility in creating biologically active molecules (Li Zheng-xiong, 2004).

Alcoholysis Reactions and Functional Group Transformations

Research also delves into the alcoholysis reactions involving compounds like 5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine. These studies explore the mechanisms and outcomes of reactions involving the trifluoromethyl groups attached to the pyridine ring, offering insights into functional group transformations and their implications for further chemical synthesis (X. Qian, Shuyou Liu, 1996).

properties

IUPAC Name

5-chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O/c8-4-1-5(12)6(13-2-4)14-3-7(9,10)11/h1-2H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEGYVQNGWLZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.